copper(I) trifluoromethanesulfonate benzene
Overview
Description
Copper(I) trifluoromethanesulfonate benzene is a coordination complex with the chemical formula (CF3SO3Cu)2 · C6H6. It is known for its catalytic properties and is used in various organic synthesis reactions. The compound is characterized by the presence of copper in the +1 oxidation state, coordinated with trifluoromethanesulfonate anions and benzene molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(I) trifluoromethanesulfonate benzene can be synthesized by reacting copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid in the presence of benzene. The reaction typically occurs under an inert atmosphere to prevent oxidation of copper(I) to copper(II). The reaction conditions often involve moderate temperatures and the use of anhydrous solvents to ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The product is usually obtained as a gray-greenish powder, which is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Copper(I) trifluoromethanesulfonate benzene undergoes several types of reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The trifluoromethanesulfonate anions can be substituted by other ligands in the presence of suitable reagents.
Ligand Exchange: The benzene ligand can be exchanged with other aromatic or aliphatic ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Reagents such as halides, phosphines, and amines are used for substitution reactions.
Ligand Exchange: Ligand exchange reactions are typically carried out in paraffinic slurries or organic solvents.
Major Products:
Oxidation: Copper(II) trifluoromethanesulfonate.
Substitution: Various copper(I) complexes with different ligands.
Ligand Exchange: Complexes with substituted ligands
Scientific Research Applications
Copper(I) trifluoromethanesulfonate benzene is widely used as a catalyst in organic synthesis. Some of its applications include:
Synthesis of Enol-Esters: It acts as a catalyst in the formation of enol-esters via copper(I) carboxylate intermediates.
Enantioselective Allylic Oxidation: It is used in the enantioselective allylic oxidation of cyclic alkenes.
Preparation of Pyrrolidine Derivatives: It catalyzes the formation of 2,5-disubstituted pyrrolidine derivatives from N-alkenyl, alkynyl, and alkyl N-benzoyloxysulfonamides.
Asymmetric Conjugate Additions: It is used in combination with amino acid-based chiral phosphine ligands to catalyze asymmetric conjugate additions of alkylzincs to acyclic α,β-unsaturated ketones
Mechanism of Action
The catalytic activity of copper(I) trifluoromethanesulfonate benzene is primarily due to the copper(I) center, which can facilitate various organic transformations. The copper(I) ion acts as a Lewis acid, coordinating with substrates and activating them for subsequent reactions. The trifluoromethanesulfonate anions and benzene ligands help stabilize the copper(I) center and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Copper(I) trifluoromethanesulfonate toluene complex
- Copper(II) trifluoromethanesulfonate
- Tetrakis(acetonitrile)copper(I) triflate
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Comparison: Copper(I) trifluoromethanesulfonate benzene is unique due to its specific coordination with benzene, which imparts distinct catalytic properties. Compared to other copper(I) complexes, it offers enhanced stability and reactivity in certain organic transformations. The presence of trifluoromethanesulfonate anions also contributes to its high solubility in organic solvents and its effectiveness as a catalyst .
Properties
IUPAC Name |
benzene;copper(1+);trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.CHF3O3S.Cu/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7;/h1-6H;(H,5,6,7);/q;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIRLURVZSVME-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6CuF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.